1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene
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Overview
Description
1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene is an organic compound that belongs to the class of aromatic bromides. This compound features a benzene ring substituted with a bromine atom and a 2-ethoxy-ethanesulfonyl group. Such compounds are often used as intermediates in organic synthesis and can have various applications in chemical research and industry.
Scientific Research Applications
1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals or bioactive compounds.
Material Science: Incorporation into polymers or other materials with specific properties.
Chemical Biology: As a probe or reagent in biochemical studies.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene typically involves the bromination of a suitable precursor, such as 3-(2-ethoxy-ethanesulfonyl)-benzene. The reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethoxy-ethanesulfonyl group can be modified through oxidation or reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-(2-ethoxy-ethanesulfonyl)-anisole.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene in chemical reactions involves the reactivity of the bromine atom and the ethoxy-ethanesulfonyl group. The bromine atom can act as a leaving group in substitution reactions, while the ethoxy-ethanesulfonyl group can participate in various transformations depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(2-ethoxy-ethanesulfonyl)-benzene: Similar structure but with the bromine atom at a different position.
1-Chloro-3-(2-ethoxy-ethanesulfonyl)-benzene: Chlorine atom instead of bromine.
3-(2-ethoxy-ethanesulfonyl)-benzene: Lacks the bromine atom.
Uniqueness
1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene is unique due to the specific positioning of the bromine and ethoxy-ethanesulfonyl groups, which can influence its reactivity and applications in synthesis compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-(2-ethoxyethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-2-14-6-7-15(12,13)10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIPECNOKKUTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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